N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
CAS No.: 1105240-06-9
Cat. No.: VC4182858
Molecular Formula: C21H15N5OS
Molecular Weight: 385.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105240-06-9 |
|---|---|
| Molecular Formula | C21H15N5OS |
| Molecular Weight | 385.45 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C21H15N5OS/c27-19(25-21-24-15-8-2-4-11-18(15)28-21)13-26-17-10-3-1-7-14(17)23-20(26)16-9-5-6-12-22-16/h1-12H,13H2,(H,24,25,27) |
| Standard InChI Key | HBYOXDCAMCADNF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=N5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide backbone bridging a benzothiazole ring at the N-terminal and a pyridine-substituted benzimidazole group at the C-terminal. The benzothiazole moiety (C7H5NS) contributes aromaticity and electron-rich sulfur atoms, while the benzimidazole-pyridine unit (C12H9N3) introduces hydrogen-bonding capabilities and metal-coordination sites . The planar arrangement of these heterocycles facilitates π-π stacking interactions, critical for binding to biological macromolecules.
Table 1: Key Physicochemical Properties
The compound’s acidity constants, determined via UV spectroscopy for analogs, suggest two protonation sites: the imidazole nitrogen (higher pKa) and the benzothiazole nitrogen (lower pKa) . These values influence solubility and bioavailability, with the neutral form predominating at physiological pH.
Spectroscopic Characterization
Synthetic batches are validated using -NMR, FTIR, and mass spectrometry. Key spectral features include:
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FTIR: Stretching vibrations at 1650–1680 cm (amide C=O) and 3100–3300 cm (N-H) .
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-NMR: Distinct peaks for pyridine protons (δ 8.5–9.0 ppm) and benzothiazole aromatic protons (δ 7.2–7.8 ppm).
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via multistep reactions, typically involving:
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Nucleophilic Substitution: 2-Aminobenzothiazole reacts with chloroacetyl chloride to form 2-chloro-N-(benzothiazol-2-yl)acetamide.
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Condensation: The chloroacetamide intermediate couples with 2-(pyridin-2-yl)-1H-benzimidazole under basic conditions (e.g., KCO) to install the benzimidazole-pyridine group .
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Purification: Recrystallization from ethanol or chromatography yields the final product (purity >95%).
Reaction Scheme:
Structural Modifications
Analog studies reveal that alkoxy substitutions on the benzothiazole ring (e.g., -OCH at position 6) enhance antimicrobial potency by improving membrane permeability . Conversely, replacing the pyridine ring with bulkier groups (e.g., phenyl) reduces solubility but increases anticancer activity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL. The thiazole sulfur disrupts microbial electron transport chains, while the acetamide linker enhances target affinity .
Neuropharmacological Applications
Structural analogs with triazole-thioacetamide groups show anticonvulsant activity in murine models, reducing seizure duration by 40–60% in maximal electroshock tests . While direct evidence for the target compound is lacking, its benzimidazole moiety likely modulates GABA receptors, warranting further investigation.
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
Preliminary ADME predictions (SwissADME) indicate moderate gastrointestinal absorption (LogP: 2.9) and cytochrome P450-mediated metabolism, primarily via oxidation of the pyridine ring. Plasma protein binding exceeds 85%, prolonging half-life but limiting free drug availability.
Toxicity Considerations
Rodent studies on analogs report low acute toxicity (LD > 500 mg/kg), though chronic exposure causes mild hepatorenal inflammation . The benzothiazole group’s potential genotoxicity necessitates rigorous safety profiling before clinical use.
Applications and Future Directions
Therapeutic Development
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitargeted therapies. Hybrid derivatives incorporating fluoro or nitro groups are under exploration to enhance blood-brain barrier penetration for neuro-oncology applications .
Industrial and Materials Science
Beyond pharmacology, the benzothiazole-imidazole framework shows promise in organic electronics. Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm/V·s, attributed to its extended π-conjugation .
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